molecular formula C22H24FNO4 B2538777 (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1212768-93-8

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2538777
CAS RN: 1212768-93-8
M. Wt: 385.435
InChI Key: TWUVLJCQBLPKLQ-RUDMXATFSA-N
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Description

The compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The presence of the fluorophenyl and trimethoxyphenyl groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The compound contains a variety of functional groups, including an acrylamide group, a fluorophenyl group, and a trimethoxyphenyl group. These groups can significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acrylamide group might undergo reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the fluorophenyl and trimethoxyphenyl groups in this compound might influence its solubility, melting point, and other physical properties .

Scientific Research Applications

Rhodium-Catalyzed C–H Functionalization

Recent studies have demonstrated the use of similar compounds in Rh(III)-catalyzed C–H functionalization reactions. These reactions involve coupling phenylhydrazines with 1-alkynylcyclobutanols, leading to the synthesis of diverse 1H-indazoles. Such transformations provide valuable synthetic routes for drug scaffolds and bioactive molecules.

Crystallography and Structural Studies

The crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (a related compound) has been determined . Structural analysis sheds light on its conformation, torsion angles, and intermolecular interactions. Understanding the solid-state arrangement informs drug design and optimization.

Chalcone Derivatives

Chalcones, including this compound, belong to a class of natural products with diverse biological activities. Researchers investigate their anti-inflammatory, antioxidant, and anticancer properties. The title compound’s structure contributes to this field of study .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some acrylamide derivatives can be hazardous due to their reactivity .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO4/c1-26-18-12-15(13-19(27-2)21(18)28-3)4-9-20(25)24-14-22(10-11-22)16-5-7-17(23)8-6-16/h4-9,12-13H,10-11,14H2,1-3H3,(H,24,25)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUVLJCQBLPKLQ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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